![molecular formula C22H15Cl2F3N2 B2932866 1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole CAS No. 400074-09-1](/img/structure/B2932866.png)
1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole
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Description
1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole is a useful research compound. Its molecular formula is C22H15Cl2F3N2 and its molecular weight is 435.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization Techniques
Indole derivatives, including those similar in structure to 1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole, have been synthesized and functionalized through various methods. The palladium-catalyzed reactions stand out for their tolerance to a wide range of functionalities, allowing for the synthesis of complex molecules efficiently. Such methods have revolutionized the way organic chemists approach the synthesis of biologically active compounds and pharmaceuticals (Cacchi & Fabrizi, 2005). Additionally, the synthesis of indole derivatives through Fischer indolization of hydrazones demonstrates a promising avenue for producing antineoplastic agents, underscoring the therapeutic potential of these compounds (Nguyen et al., 1990).
Catalysis and Material Science
Indole-based palladacycles, designed from bi- and tridentate ligands with an indole core, have shown significant efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. These findings illustrate the versatility of indole derivatives in catalytic applications, paving the way for more sustainable and efficient chemical processes (Singh et al., 2017).
Pharmaceutical Research
The structural modification of indoles to produce antineoplastic agents reveals the importance of these compounds in the development of new cancer therapies. The transformation of indole derivatives into compounds with significant antitumor activity highlights their potential in medicinal chemistry (Nguyen et al., 1990).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N2/c1-13-20(21-18(24)10-15(11-28-21)22(25,26)27)17-4-2-3-5-19(17)29(13)12-14-6-8-16(23)9-7-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMLBSNCKFVAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole |
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